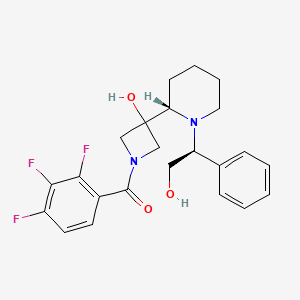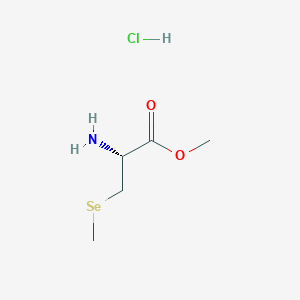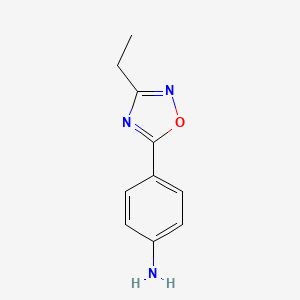
Barium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;trihydrate is a complex barium salt with a unique structure This compound consists of a barium ion (Ba^2+), a dichloro-substituted cyclohexadiene ring, and three water molecules of hydration
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Barium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;trihydrate typically involves the reaction of barium chloride (BaCl2) with 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diol in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to increase yield and purity. The process may involve the use of specialized reactors and purification techniques to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Barium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;trihydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of barium.
Reduction: Reduction reactions can be used to convert the compound back to its elemental form.
Substitution: Substitution reactions can occur at the chlorine or hydroxyl groups on the cyclohexadiene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles and electrophiles can be used to substitute the chlorine or hydroxyl groups.
Major Products Formed:
Oxidation: Barium oxide (BaO) and barium peroxide (BaO2)
Reduction: Barium metal (Ba)
Substitution: Various substituted cyclohexadiene derivatives
Aplicaciones Científicas De Investigación
Chemistry: Barium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;trihydrate is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Barium salts, including this compound, are used in medical imaging techniques such as barium swallow and barium enema to diagnose gastrointestinal issues.
Industry: In the industrial sector, the compound can be used in the production of barium-based materials and as a precursor for other barium compounds.
Mecanismo De Acción
The mechanism by which Barium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;trihydrate exerts its effects involves its interaction with biological molecules and cellular pathways. The barium ion (Ba^2+) can bind to specific receptors and enzymes, affecting their activity and leading to various biological responses.
Molecular Targets and Pathways:
Receptors: Barium ions can interact with calcium channels and other ion channels, affecting cellular signaling.
Enzymes: The compound can inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Comparación Con Compuestos Similares
Barium sulfate (BaSO4)
Barium carbonate (BaCO3)
Barium nitrate (Ba(NO3)2)
Uniqueness: Barium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;trihydrate is unique due to its specific structural features, including the dichloro-substituted cyclohexadiene ring and the presence of three water molecules of hydration. These features contribute to its distinct chemical and biological properties compared to other barium compounds.
Propiedades
Número CAS |
32458-20-1 |
|---|---|
Fórmula molecular |
C6H8BaCl2O7 |
Peso molecular |
400.35 g/mol |
Nombre IUPAC |
barium(2+);2,5-dichloro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione;trihydrate |
InChI |
InChI=1S/C6H2Cl2O4.Ba.3H2O/c7-1-3(9)5(11)2(8)6(12)4(1)10;;;;/h9,12H;;3*1H2 |
Clave InChI |
JFBLKYVZQCFPJE-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].O.O.O.[Ba+2] |
SMILES canónico |
C1(=C(C(=O)C(=C(C1=O)Cl)O)Cl)O.O.O.O.[Ba] |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Fluoro-2,3-dihydrospiro[indene-1,3'-piperidine]](/img/structure/B1513573.png)


![N-[35-Bis(trifluoromethyl)phenyl]-N'-[(8alpha9S)-6'-methoxycinchonan-9-yl]urea](/img/structure/B1513598.png)



octane-3,5-dionato-O,O']praseodymium](/img/structure/B1513606.png)




